(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine
Description
(1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic compound featuring a pyrazole core substituted with an isobutyl group at the N-1 position and a pyrazinyl moiety at the C-3 position.
Properties
Molecular Formula |
C12H17N5 |
|---|---|
Molecular Weight |
231.30 g/mol |
IUPAC Name |
[1-(2-methylpropyl)-3-pyrazin-2-ylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C12H17N5/c1-9(2)7-17-8-10(5-13)12(16-17)11-6-14-3-4-15-11/h3-4,6,8-9H,5,7,13H2,1-2H3 |
InChI Key |
USIBQFLWQLWFGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=NC=CN=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the pyrazinyl group: This step involves the coupling of the pyrazole intermediate with a pyrazinyl halide using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Addition of the isobutyl group: The isobutyl group can be introduced via alkylation of the pyrazole nitrogen using an isobutyl halide in the presence of a base.
Introduction of the methanamine group: This can be achieved through reductive amination of the corresponding aldehyde or ketone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives such as pyrazole oxides.
Reduction: Reduced derivatives such as pyrazole alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related pyrazole derivatives are highlighted below:
Table 1: Key Comparisons with Structural Analogs
Structural and Functional Analysis
Substituent Effects
- Target vs. [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine :
- The isobutyl group increases lipophilicity (logP ~2.8 estimated) compared to phenyl, improving membrane permeability . Target vs. Fused Pyrrolopyrazole Derivatives:
- Fused systems (e.g., pyrrolo[1,2-b]pyrazole) introduce conformational rigidity, which may reduce entropic penalties in target binding but limit synthetic accessibility .
Synthetic Methodologies
- The target’s synthesis likely involves pyrazole alkylation (e.g., isobutyl bromide) followed by pyrazine coupling, analogous to SEM-protection strategies in . In contrast, tosylated pyrrolopyrazines () require multi-step protection/deprotection, increasing complexity .
Applications Pharmaceutical Potential: Pyrazinyl moieties (as in the target) are common in kinase inhibitors (e.g., JAK/STAT pathways), while trifluoropropyl derivatives () are leveraged for stability in agrochemicals . Electronic Properties: The target’s amine group (-CH2NH2) offers protonation sites (pKa ~9–10), enhancing solubility in acidic environments compared to non-amine analogs .
Research Findings and Limitations
- Gaps in Data : Direct pharmacological data for the target compound are absent in the evidence; inferences rely on structural analogs.
- Contradictions : lists discontinued availability for some analogs, suggesting scalability challenges.
- Future Directions : Computational modeling (e.g., docking studies) could predict the target’s binding modes relative to pyridinyl or fused-ring analogs .
Biological Activity
(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features, including an isobutyl group and a pyrazinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, influencing pathways related to cell proliferation, inflammation, and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses. It was noted to inhibit the release of pro-inflammatory cytokines in cellular models, indicating its role in managing inflammation-related conditions .
- Antioxidant Activity : In vitro assays have demonstrated that derivatives of this compound possess antioxidant properties, which are crucial for mitigating oxidative stress-related diseases .
Data Table: Biological Activity Summary
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Study on MK2 Inhibitors : A related pyrazole compound was shown to inhibit MK2, a kinase involved in inflammatory signaling pathways. This inhibition correlated with reduced TNFα release in vitro and in vivo models .
- Cytotoxicity in Cancer Models : A comprehensive evaluation of various pyrazole derivatives revealed that structural modifications significantly impact their cytotoxicity against cancer cell lines, emphasizing the importance of specific functional groups for enhancing biological activity .
- Mechanistic Insights : Research highlighted the binding interactions between pyrazole derivatives and target proteins, utilizing techniques like X-ray crystallography to elucidate the molecular basis for their biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
